N-[(2-imidazol-1-ylphenyl)methyl]-N'-(2,2,2-trifluoroethyl)propanediamide
Description
N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide is a synthetic organic compound that features an imidazole ring, a trifluoroethyl group, and a propanediamide backbone
Properties
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-N'-(2,2,2-trifluoroethyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)9-21-14(24)7-13(23)20-8-11-3-1-2-4-12(11)22-6-5-19-10-22/h1-6,10H,7-9H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWZCJFUSRHRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC(=O)NCC(F)(F)F)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide typically involves multi-step organic reactions. One common route includes:
Formation of the Imidazole Derivative: The starting material, 2-imidazol-1-ylbenzaldehyde, is synthesized through the condensation of imidazole with benzaldehyde under acidic conditions.
Alkylation: The imidazole derivative is then alkylated with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate to form the intermediate N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)amine.
Amidation: The final step involves the reaction of the intermediate with propanediamide under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced at the amide bonds using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design The imidazole ring is known for its biological activity, and the trifluoroethyl group can enhance the compound’s metabolic stability and bioavailability
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions and increase the compound’s overall stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)acetamide
- N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)butanediamide
- N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)ethanediamide
Uniqueness
Compared to similar compounds, N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide offers a unique combination of structural features that enhance its chemical reactivity and biological activity. The presence of both the imidazole ring and the trifluoroethyl group provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
This detailed overview highlights the significance of N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide in scientific research and industrial applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
